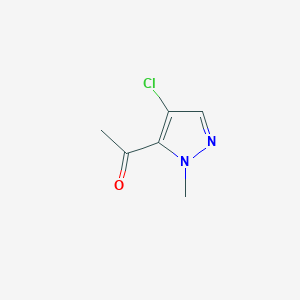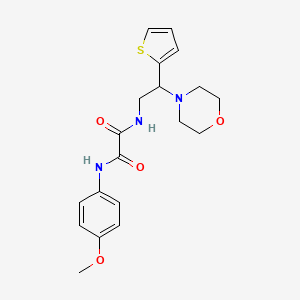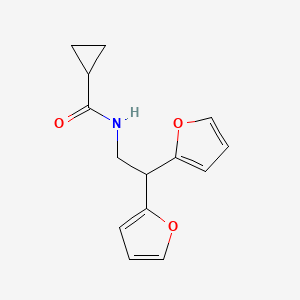![molecular formula C21H18F3N3OS B2495972 N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide CAS No. 396721-10-1](/img/structure/B2495972.png)
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide" is a complex organic molecule, likely of interest in the field of medicinal chemistry and materials science due to its unique structure. The molecule features several functional groups, including a pyrazole ring, a thiophene unit, and a benzamide moiety, indicating potential biological activity and chemical reactivity.
Synthesis Analysis
The synthesis of similar complex organic molecules typically involves multi-step chemical reactions, starting from simpler precursors. Key steps may include the formation of the pyrazole ring through cyclocondensation reactions, introduction of the thiophene unit via a Suzuki coupling or similar cross-coupling reactions, and final amide bond formation to attach the benzamide group. Each step requires careful optimization to achieve high yields and purity (Kumara et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds like "N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide" is characterized by X-ray crystallography, revealing details such as bond lengths, angles, and molecular conformation. These studies can also highlight intramolecular interactions, such as hydrogen bonding or π-π stacking, which influence the compound's stability and reactivity (Saeed et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of this compound is influenced by its functional groups. The pyrazole and thiophene rings may undergo electrophilic substitution reactions, while the benzamide group can participate in amidation and acylation reactions. The presence of the trifluoromethyl group can affect the molecule's electron distribution, altering its reactivity patterns.
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystallinity are essential for understanding the compound's behavior in different environments. These properties are influenced by the molecular structure and can be predicted through computational methods or determined experimentally (Wang et al., 2013).
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- The synthesis and biological evaluation of novel benzenesulfonamide derivatives, including their antitumor activity against HepG2 and MCF-7 cell lines, showcase the potential of structurally related compounds in cancer therapy (Fahim & Shalaby, 2019).
Characterization and Anticancer Activity
- N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized and characterized, displaying potential biological applications, including inhibitory potential against human recombinant alkaline phosphatase and ecto-5′-nucleotidases, highlighting their relevance in medicinal chemistry (Saeed et al., 2015).
Antimicrobial Agents
- A study on novel analogs of pyrazole-1-carboxamide derivatives demonstrated promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, indicating the therapeutic potential of similar compounds in treating bacterial infections (Palkar et al., 2017).
Molecular Interactions and Structural Analysis
- Research on antipyrine-like derivatives, including X-ray structure, Hirshfeld surface analysis, and DFT calculations, contributes to understanding the molecular interactions and potential applications of similar chemical structures in various scientific and therapeutic contexts (Saeed et al., 2020).
Propiedades
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3OS/c1-12-7-8-18(13(2)9-12)27-19(15-10-29-11-17(15)26-27)25-20(28)14-5-3-4-6-16(14)21(22,23)24/h3-9H,10-11H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULKTWQTRZQXLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2495892.png)
![3-[(3,4-Dimethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol](/img/structure/B2495894.png)

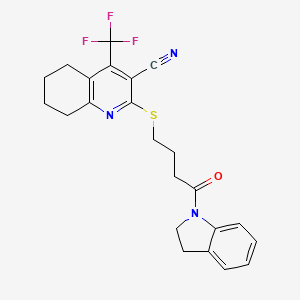
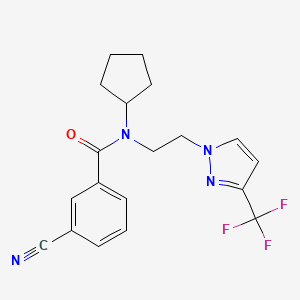
![3-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2495901.png)
![8-(2-(4-ethylpiperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
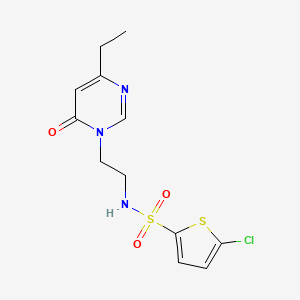
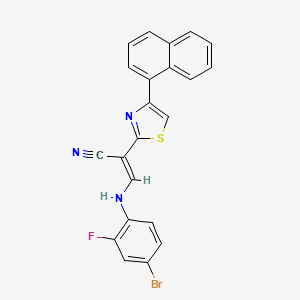
![N-[(1S)-1-cyanoethyl]-4-fluoro-3-methoxybenzamide](/img/structure/B2495907.png)
